molecular formula C14H24O4 B12655721 5-Tetradecenedioic acid, (5Z)- CAS No. 128823-59-6

5-Tetradecenedioic acid, (5Z)-

Cat. No.: B12655721
CAS No.: 128823-59-6
M. Wt: 256.34 g/mol
InChI Key: ZUAMFASDJCGODP-HYXAFXHYSA-N
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Description

5-Tetradecenedioic acid, (5Z)-: is an unsaturated dicarboxylic acid with the molecular formula C14H24O4 It is characterized by the presence of a double bond at the 5th position in the Z-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Tetradecenedioic acid, (5Z)- can be synthesized through the ozonolysis of certain dienes followed by reduction. This process involves the reaction of specific dienes with ozone, leading to the formation of ozonides, which are then reduced to yield the desired dicarboxylic acid .

Industrial Production Methods: Industrial production of 5-Tetradecenedioic acid, (5Z)- typically involves large-scale ozonolysis and reduction processes. These methods require specialized equipment and conditions to ensure the efficient and safe production of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-Tetradecenedioic acid, (5Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated dicarboxylic acids.

    Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as alcohols and amines are used under acidic or basic conditions to form esters and amides, respectively.

Major Products:

    Oxidation: Higher oxidation state products such as aldehydes and ketones.

    Reduction: Saturated dicarboxylic acids.

    Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

5-Tetradecenedioic acid, (5Z)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Tetradecenedioic acid, (5Z)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in tumor cells by affecting the cell cycle and inhibiting human topoisomerase I . The compound’s double bond and carboxylic acid groups play crucial roles in its biological activity.

Comparison with Similar Compounds

    Tetradecanedioic acid: A saturated dicarboxylic acid with similar molecular weight but lacking the double bond.

    Hexadecanedioic acid: Another dicarboxylic acid with a longer carbon chain.

    Dodecanedioic acid: A shorter-chain dicarboxylic acid.

Uniqueness: 5-Tetradecenedioic acid, (5Z)- is unique due to the presence of the double bond in the Z-configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

128823-59-6

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

(Z)-tetradec-5-enedioic acid

InChI

InChI=1S/C14H24O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h3,5H,1-2,4,6-12H2,(H,15,16)(H,17,18)/b5-3-

InChI Key

ZUAMFASDJCGODP-HYXAFXHYSA-N

Isomeric SMILES

C(CCC/C=C\CCCC(=O)O)CCCC(=O)O

Canonical SMILES

C(CCCC=CCCCC(=O)O)CCCC(=O)O

Origin of Product

United States

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